![molecular formula C62H82Cl2N2O14 B1223034 3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride CAS No. 71561-35-8](/img/structure/B1223034.png)
3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride is a complex organic molecule It is characterized by multiple methoxy groups, isoquinoline structures, and a dichloride salt form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including:
Formation of the Isoquinoline Core: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.
Methoxylation: Introduction of methoxy groups can be done via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Quaternization: The isoquinoline nitrogen is quaternized using an alkyl halide, such as methyl iodide, to form the isoquinolinium salt.
Linker Formation: The propyl linker is introduced through nucleophilic substitution reactions.
Final Coupling: The final coupling of the two isoquinolinium units is achieved through esterification reactions using appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.
Reduction: Reduction reactions can target the isoquinolinium core, potentially converting it to a dihydroisoquinoline derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Compounds with substituted aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and multiple functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: It can bind to specific receptors in biological systems, potentially modulating their activity.
Medicine
Drug Development: The compound is a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging techniques.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.
Wirkmechanismus
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It targets specific enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, such as the dopamine or serotonin pathways, leading to changes in cellular activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Noscapine: Another isoquinoline alkaloid with antitussive and anticancer properties.
Berberine: An isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.
Uniqueness
Structural Complexity: The compound’s multiple methoxy groups and isoquinoline units make it structurally unique compared to other isoquinoline derivatives.
Biological Activity: Its potential to modulate multiple biological targets and pathways sets it apart from simpler isoquinoline compounds.
Eigenschaften
CAS-Nummer |
71561-35-8 |
|---|---|
Molekularformel |
C62H82Cl2N2O14 |
Molekulargewicht |
1150.2 g/mol |
IUPAC-Name |
3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride |
InChI |
InChI=1S/C62H82N2O14.2ClH/c1-63(26-22-45-37-51(67-3)53(69-5)39-47(45)49(63)31-43-33-55(71-7)61(75-11)56(34-43)72-8)24-14-28-77-59(65)20-18-41-16-13-17-42(30-41)19-21-60(66)78-29-15-25-64(2)27-23-46-38-52(68-4)54(70-6)40-48(46)50(64)32-44-35-57(73-9)62(76-12)58(36-44)74-10;;/h13,16-17,30,33-40,49-50H,14-15,18-29,31-32H2,1-12H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
IHNPCWAOUZRLGR-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC4=CC(=CC=C4)CCC(=O)OCCC[N+]5(CCC6=CC(=C(C=C6C5CC7=CC(=C(C(=C7)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC4=CC(=CC=C4)CCC(=O)OCCC[N+]5(CCC6=CC(=C(C=C6C5CC7=CC(=C(C(=C7)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Synonyme |
is(3-(1,2,3,4-tetrahydro-6,7-dimethoxy-N-methyl-1-(3,4,5-trimethoxybenzyl)isoquinolinium)propyl)1,3-phenylenedipropionic acid BW 785 U BW 785U BW-785U BW785U |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


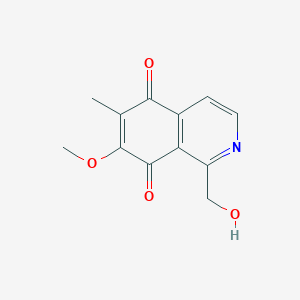
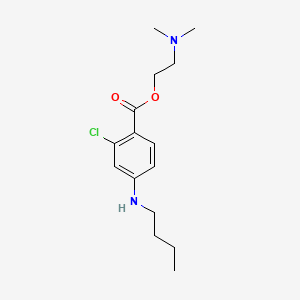
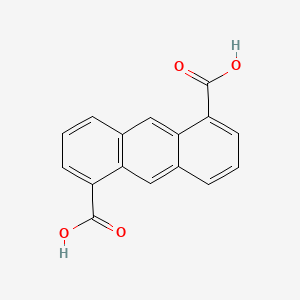

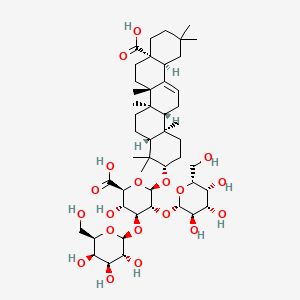
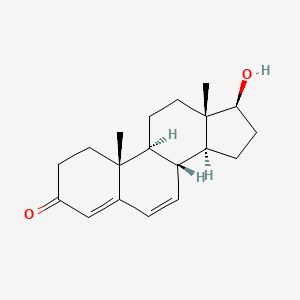
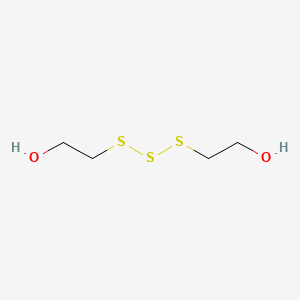
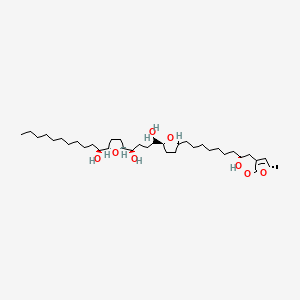
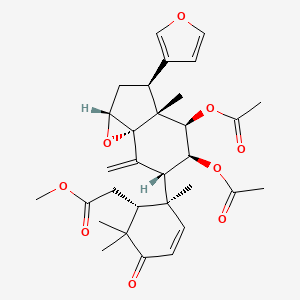

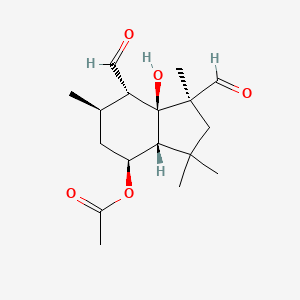
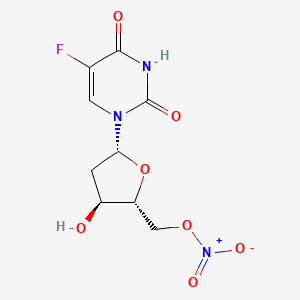
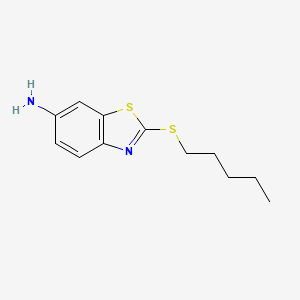
![5-[2-(Ethylamino)-1-hydroxybutyl]-8-hydroxyquinolin-2(1h)-one](/img/structure/B1222972.png)
